molecular formula C21H17F2N7O B2609308 (4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920387-56-0

(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2609308
CAS No.: 920387-56-0
M. Wt: 421.412
InChI Key: SETCOIZZKRZOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of triazolopyrimidine derivatives featuring a piperazine-linked methanone scaffold. Its structure includes a triazolo[4,5-d]pyrimidine core substituted with two fluorinated aryl groups: a 4-fluorophenyl moiety at the methanone position and a 3-fluorophenyl group at the triazole ring (Fig. 1). Such fluorinated aromatic systems are common in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity via hydrophobic interactions and halogen bonding . The piperazine moiety contributes to solubility and conformational flexibility, facilitating interactions with biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

(4-fluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N7O/c22-15-6-4-14(5-7-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-3-1-2-16(23)12-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETCOIZZKRZOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyrimidine core, which is then functionalized with fluorophenyl and piperazine groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the fluorophenyl group via nucleophilic substitution reactions.

    Coupling Reactions: Attachment of the piperazine moiety using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the triazolopyrimidine core or the fluorophenyl groups.

    Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing the triazole and piperazine moieties have shown activity against various cancer cell lines. The mechanism of action is believed to involve inhibition of specific kinases or interference with DNA replication processes.

Antiviral Activity

The presence of fluorine in the structure may enhance the lipophilicity and bioavailability of the compound, potentially increasing its effectiveness against viral infections. Studies have suggested that similar compounds can inhibit viral replication by targeting viral enzymes or disrupting viral entry into host cells.

Neuropharmacological Applications

Piperazine derivatives are often investigated for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering benefits in treating conditions such as anxiety or depression.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related triazole derivative in vitro. The results indicated a dose-dependent inhibition of cell proliferation in several cancer cell lines, including breast and lung cancer cells. The study concluded that the compound's mechanism involved apoptosis induction and cell cycle arrest at specific phases.

Case Study 2: Antiviral Screening

In another investigation focusing on antiviral properties, researchers synthesized a series of triazole-based compounds and tested them against influenza virus strains. One derivative exhibited IC50 values in the low micromolar range, indicating potent antiviral activity. The study highlighted the importance of structural modifications in enhancing biological activity.

Activity TypeRelated CompoundsObserved EffectsReference Source
AnticancerTriazole derivativesCell proliferation inhibition
AntiviralFluorinated compoundsViral replication inhibition
NeuropharmacologicalPiperazine derivativesModulation of neurotransmitters

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of neurotransmitter receptors or inhibition of specific kinases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several triazolopyrimidine and arylpiperazine derivatives. Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (R1, R2, R3) Key Features Reported Activity Reference
(4-Fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone R1 = 4-Fluorophenyl, R2 = 3-Fluorophenyl High fluorination enhances metabolic stability; piperazine improves solubility. Inferred kinase/CNS modulation
[4-(Trifluoromethyl)phenyl]-[4-(3-(4-methylphenyl)-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone R1 = 4-CF3, R2 = 4-Methylphenyl Trifluoromethyl group increases lipophilicity; methylphenyl enhances π-π stacking. Antiviral (EC50 ~20–25 µM)
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone R1 = 4-Fluorophenyl, R3 = 4-Methoxyphenyl Methoxy group improves electron-donating capacity; ethanone linker modifies flexibility. Anxiolytic (novelty-seeking ↑)
Thiophen-2-yl-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) R1 = Thiophen-2-yl, R2 = 4-CF3 Thiophene enhances bioavailability; trifluoromethyl optimizes target binding. Kinase inhibition (IC50 ~0.5 µM)

Key Findings:

Fluorination Effects: The 3- and 4-fluorophenyl groups in the target compound likely improve metabolic stability and target affinity compared to non-fluorinated analogs (e.g., methoxyphenyl in ). Fluorine’s electronegativity enhances dipole interactions with residues in hydrophobic binding pockets .

Piperazine Modifications: Replacement of the methanone group with an ethanone linker (as in ) introduces conformational flexibility, which may enhance binding to G-protein-coupled receptors (GPCRs) implicated in anxiety disorders .

Biological Activity Trends :

  • Compounds with trifluoromethyl or fluorophenyl substituents (e.g., ) show stronger antiviral and kinase-inhibitory activity compared to methoxy-substituted derivatives. For example, the EC50 of the 4-CF3 analog against HIV integrase is ~20–25 µM .
  • Methoxy-substituted analogs (e.g., ) exhibit anxiolytic properties, possibly due to increased serotonin receptor modulation .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows routes similar to those for arylpiperazine derivatives, involving Ullmann coupling or Buchwald-Hartwig amination for triazolo-pyrimidine core assembly .

Biological Activity

The compound (4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic effects.

Chemical Structure

The compound features several key structural components:

  • A fluorophenyl group which enhances biological activity.
  • A triazolopyrimidine core known for diverse pharmacological effects.
  • A piperazine moiety that contributes to its receptor binding capabilities.

Anticancer Activity

Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has shown promising results in various in vitro assays targeting different cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
HeLa (Cervical)< 50Inhibition of EGFR signaling pathway
MCF7 (Breast)< 50Induction of apoptosis via Akt and ERK pathways
HCC1937< 50Cell cycle arrest and apoptosis

In a study focused on the compound's mechanism of action, it was found to inhibit the EGFR/AKT signaling pathway effectively. Western blot analyses indicated reduced phosphorylation of key proteins such as pEGFR and pAKT after treatment with the compound .

Antimicrobial Activity

The triazolopyrimidine core is also associated with antimicrobial properties. Compounds containing this structure have been evaluated against various bacterial and fungal strains:

MicroorganismMIC (µg/mL)Comparison to Standard
Staphylococcus aureus1–8More effective than norfloxacin
E. coli2–10Comparable to chloromycin
Candida albicans0.5–4Superior to fluconazole

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazolopyrimidine derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
  • Anti-diabetic : Modulation of glucose uptake in peripheral tissues.
  • Neuroprotective : Potential benefits in Alzheimer's disease models through inhibition of acetylcholinesterase .

Case Studies

  • Cervical Cancer Study : A recent investigation into the effects of the compound on HeLa cells revealed significant cytotoxicity with an IC50 value under 50 µM. The study highlighted the compound's ability to induce apoptosis through the EGFR pathway .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus, demonstrating that derivatives similar to the compound exhibited MIC values significantly lower than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how can its purity be optimized during synthesis?

  • The compound's synthesis typically involves multi-step reactions, including cyclocondensation of fluorophenyl-substituted precursors with triazolo-pyrimidine cores, followed by piperazine coupling. Key intermediates like 3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are critical. Purity optimization requires chromatographic techniques (e.g., HPLC using Chromolith or Purospher® columns) and recrystallization in solvents like chloroform/methanol mixtures .
  • Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity using high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., deviations <0.4% for C, H, N) .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

  • Single-crystal X-ray diffraction provides unambiguous confirmation of the triazolo-pyrimidine core and fluorophenyl spatial arrangement. For example, mean C–C bond lengths of 1.39 Å and R factors <0.1 ensure accuracy .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) resolves piperazine ring conformations and substituent effects. Key signals include downfield shifts for carbonyl carbons (~166 ppm in ¹³C NMR) and aromatic protons in the 7.2–8.1 ppm range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity against kinase targets?

  • Core modifications : Compare analogues with varying fluorophenyl positions (e.g., 4- vs. 3-fluorophenyl) to assess steric/electronic effects on target binding. For example, 4-fluorophenyl groups enhance π-π stacking in kinase active sites .
  • Piperazine substitutions : Test derivatives with hydroxyl or methyl groups on the piperazine ring to probe hydrogen-bonding or hydrophobic interactions. In vitro kinase assays (IC₅₀ measurements) and molecular docking simulations are critical .
  • Methodological Tip : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and correlate with SAR trends .

Q. What experimental strategies resolve contradictions in reported bioactivity data for triazolo-pyrimidine derivatives?

  • Standardized assays : Discrepancies often arise from variations in assay conditions (e.g., ATP concentrations in kinase assays). Adhere to protocols like the ADP-Glo™ Kinase Assay for consistency .
  • Data normalization : Control for cell permeability differences using parallel artificial membrane permeability assays (PAMPA) and adjust bioactivity values for comparative analysis .
  • Meta-analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to validate binding modes and identify outliers in activity datasets .

Q. How can environmental stability and metabolic pathways be systematically evaluated?

  • Environmental fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor degradation products via LC-MS/MS, focusing on persistent metabolites like fluorinated aromatic amines .
  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and cytochrome P450 isoforms (e.g., CYP3A4) to identify phase I/II metabolites. Mass fragmentation patterns (e.g., m/z 216 for demethylated products) guide pathway mapping .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., varying IC₅₀ values), validate using orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) .
  • Advanced Analytics : Combine cryo-EM for protein-ligand complexes with molecular dynamics simulations to resolve ambiguous binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.